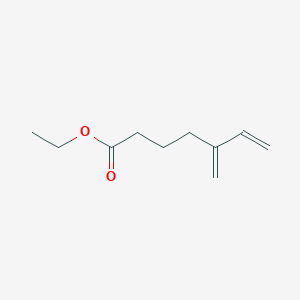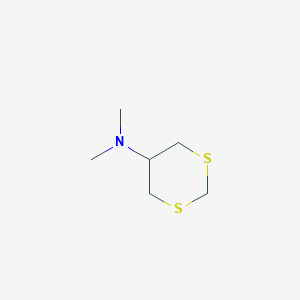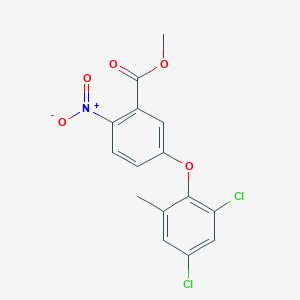![molecular formula C11H18O4 B14665904 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate CAS No. 41692-58-4](/img/structure/B14665904.png)
1-[2-(Acetyloxy)cyclopentyl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)cyclopentyl]ethyl acetate is an organic compound with the molecular formula C11H18O4 It is characterized by the presence of an acetyloxy group attached to a cyclopentyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate typically involves the esterification of cyclopentanol derivatives. One common method includes the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the acetyloxy group on the cyclopentyl ring. The resulting intermediate is then reacted with ethyl acetate under similar conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reactions. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield cyclopentanol and acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the cyclopentyl ring, leading to the formation of cyclopentanone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, resulting in the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Cyclopentanol, acetic acid.
Oxidation: Cyclopentanone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Acetyloxy)cyclopentyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the acetyloxy group can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate involves the hydrolysis of the acetyloxy group to release cyclopentanol and acetic acid. This reaction is catalyzed by esterases, enzymes that facilitate the cleavage of ester bonds. The released cyclopentanol can then participate in various biochemical pathways, while acetic acid serves as a metabolic intermediate.
Comparison with Similar Compounds
Cyclopentyl acetate: Similar structure but lacks the ethyl group.
Ethyl cyclopentyl acetate: Similar structure but lacks the acetyloxy group.
Cyclopentyl ethyl ether: Similar structure but contains an ether linkage instead of an ester.
Uniqueness: 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate is unique due to the presence of both an acetyloxy group and an ethyl acetate moiety
Properties
CAS No. |
41692-58-4 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[2-(1-acetyloxyethyl)cyclopentyl] acetate |
InChI |
InChI=1S/C11H18O4/c1-7(14-8(2)12)10-5-4-6-11(10)15-9(3)13/h7,10-11H,4-6H2,1-3H3 |
InChI Key |
OBLZDLZVYUFBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


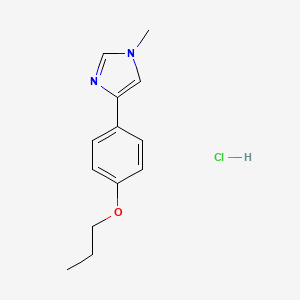

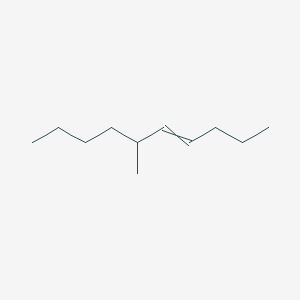

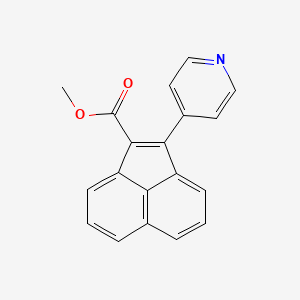
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)

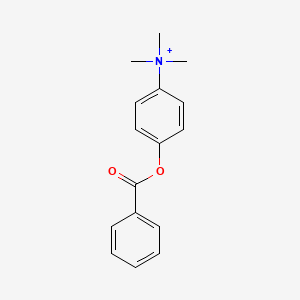
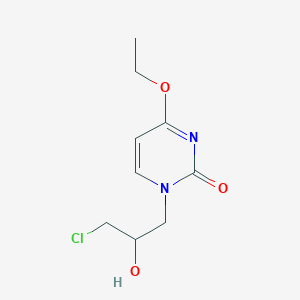
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
